[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate
Description
The compound [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate is a synthetic steroid derivative featuring a cyclopenta[a]phenanthrene core modified with a hydroxy group at position 17, methyl groups at positions 10 and 13, and a ketone at position 2. The side chain at position 17 includes a 2-oxoethyl group esterified to a butanoate moiety substituted with an oxolane (tetrahydrofuran) methylamino group.
Its molecular weight and physicochemical properties (e.g., solubility, logP) are influenced by the oxolane methylamino group, which introduces polar character compared to simpler steroid esters.
Properties
Molecular Formula |
C30H43NO7 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate |
InChI |
InChI=1S/C30H43NO7/c1-28-12-9-20(32)16-19(28)5-6-22-23(28)10-13-29(2)24(22)11-14-30(29,36)25(33)18-38-27(35)8-7-26(34)31-17-21-4-3-15-37-21/h16,21-24,36H,3-15,17-18H2,1-2H3,(H,31,34)/t21?,22-,23+,24+,28+,29+,30+/m1/s1 |
InChI Key |
KLZUNQZIEUPICU-NYIFTYCQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC5CCCO5)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC5CCCO5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of hydroxyl, oxo, and other functional groups through reactions such as oxidation, reduction, and substitution.
Final coupling reactions: The attachment of the oxolan-2-ylmethylamino and butanoate groups through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yield.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Modulate the activity of cellular receptors.
Inhibit enzymes: Block the activity of enzymes involved in metabolic pathways.
Alter gene expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]-4-oxo-butanoic acid (CAS 2203-97-6)
- Structure: Shares the same cyclopenta[a]phenanthrene core and 17-hydroxy-3-oxo groups but replaces the oxolane methylamino group with a carboxylic acid.
- Molecular Formula : C₂₅H₃₄O₈
- Molecular Weight : 462.533 g/mol .
- Key Differences: The carboxylic acid enhances hydrophilicity and may facilitate ionic interactions in biological systems, contrasting with the oxolane methylamino group’s capacity for hydrogen bonding and membrane permeability.
Prednisolone Acetate
- Structure : (8S,9S,10R,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl acetate.
- Molecular Formula : C₂₃H₃₀O₆
- Molecular Weight : 402.486 g/mol .
- Key Differences: Lacks the oxolane methylamino-butanoyl side chain. Prednisolone acetate’s acetyl group simplifies its metabolism, favoring rapid hydrolysis to active glucocorticoids. Its crystal structure analysis reveals strong intermolecular hydrogen bonds, enhancing stability .
Pregnane Derivative (Docking Study Compound)
- Structure: (2S)-2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-Hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]butanedioic acid.
- Key Differences: Features a dicarboxylic acid side chain instead of the oxolane methylamino group.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
